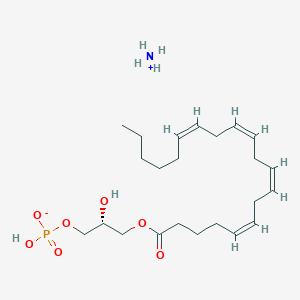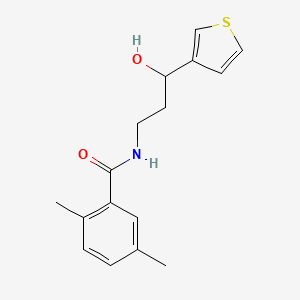
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2,5-dimethylbenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of an appropriate benzoyl chloride or benzoic acid with an amine, as seen in the synthesis of "N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide" . Similar methods could potentially be applied to synthesize the compound of interest, with the appropriate thiophene-containing amine and dimethylbenzoyl chloride or acid.
Molecular Structure Analysis
Crystal structure determination by X-ray diffraction is a common technique for characterizing the molecular structure of benzamide derivatives, as demonstrated in the studies of various compounds . These analyses reveal the orientation of functional groups and overall molecular geometry, which are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including oxidative metabolism, which can lead to the formation of N-hydroxymethyl compounds . The stability of these metabolites can be influenced by substitutions on the phenyl ring or the nitrogen atom. For instance, N-(hydroxymethyl)-N-methylbenzamide was found to be less stable than its non-methylated counterpart . These insights can be extrapolated to predict the metabolic pathways and stability of "N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2,5-dimethylbenzamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are often characterized by spectroscopic methods such as NMR, IR, and GC-MS, and their compositions confirmed by elemental analysis . These properties are influenced by the molecular structure, as seen in the case of "N-(2-hydroxy-5-methylphenyl)-2,3-dimethylbenzamide," where the non-planar geometry affects the formation of supramolecular structures via hydrogen bonding . Similar analyses would be required to fully understand the properties of the compound .
Relevant Case Studies
While the provided papers do not include case studies on the exact compound of interest, they do offer insights into the biological activities of related benzamide derivatives. For example, some compounds exhibit antimicrobial activity , antioxidant properties , and antiallergic effects . Additionally, novel benzamide derivatives have been investigated for anti-diabetic and anti-inflammatory activities . These studies suggest that "N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2,5-dimethylbenzamide" could also possess similar biological activities, warranting further investigation.
科学的研究の応用
Molecular Structure and Intermolecular Interactions
Research on related benzamide derivatives emphasizes the importance of understanding molecular structure and intermolecular interactions. For instance, studies on N-3-hydroxyphenyl-4-methoxybenzamide demonstrate the significance of crystal packing and dimerization effects on molecular geometry, which could be relevant for designing materials with specific properties or for drug development processes. Such investigations are crucial for elucidating how structural modifications can influence molecular behavior and interactions (Karabulut et al., 2014).
Chemical Oxidation and Derivative Synthesis
The chemical oxidation processes of benzamide derivatives, like the study on an anticonvulsant N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, reveal the potential for creating a variety of oxidized products. This process can lead to novel compounds with unique properties, useful in pharmacology and materials science. Understanding the oxidation pathways and potential functional group modifications of benzamide derivatives could offer insights into new synthetic routes and compound optimizations (Adolphe-Pierre et al., 1998).
Library Generation through Alkylation and Ring Closure
The generation of structurally diverse compound libraries, as demonstrated with 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, highlights the potential for discovering novel biological activities or material properties. Such methodologies are essential for drug discovery, offering a systematic approach to exploring the chemical space for new therapeutics. Research into similar compounds to N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2,5-dimethylbenzamide could similarly benefit from these synthetic strategies to uncover new applications (Roman, 2013).
Metabolic Pathways and Derivative Stability
Understanding the metabolic pathways and stability of benzamide derivatives is crucial for pharmaceutical development, ensuring therapeutic efficacy and safety. Research on N,N-dimethylbenzamides' metabolism to N-methylbenzamides offers insights into how structural features influence metabolic stability and transformation. This knowledge can guide the design of more stable or selectively metabolizable compounds for various therapeutic applications (Constantino et al., 1992).
特性
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-11-3-4-12(2)14(9-11)16(19)17-7-5-15(18)13-6-8-20-10-13/h3-4,6,8-10,15,18H,5,7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTUXCVMRKRUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(3-Methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2518154.png)




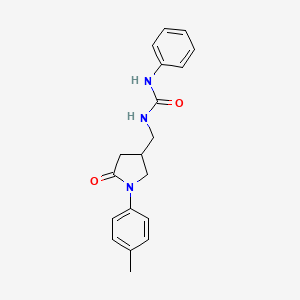
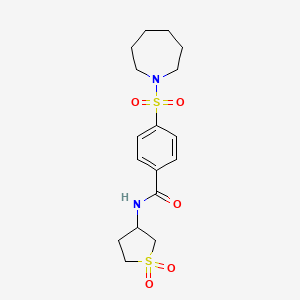
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518163.png)
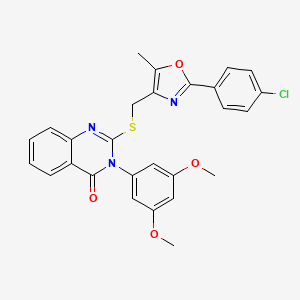
![N-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-(1-oxoisoquinolin-2-yl)acetamide](/img/structure/B2518167.png)
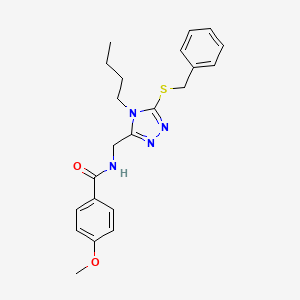

![4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2518176.png)
